molecular formula C22H27N3O4 B2567040 1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione CAS No. 872855-16-8

1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

Cat. No. B2567040
M. Wt: 397.475
InChI Key: KOSBWJFJYKVKSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione is a useful research compound. Its molecular formula is C22H27N3O4 and its molecular weight is 397.475. The purity is usually 95%.
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Scientific Research Applications

Anticancer Activity

The synthesis of derivatives similar to the specified compound has been a subject of study for their potential anticancer activities. For example, derivatives have been synthesized and evaluated for their antiproliferative activities against various cancer cell lines, showing moderate to potent activities. Such studies underline the relevance of these compounds in cancer research and their potential therapeutic applications (Jiang, Xu, & Wu, 2016).

Neuroprotective Agents

Research on derivatives has also highlighted their potential as neuroprotective agents, particularly as ligands for GluN2B-containing N-methyl-D-aspartate (NMDA) receptors. Some compounds have shown significant binding affinity and antagonistic effects on NMDA-mediated excitatory post-synaptic currents, suggesting their utility in developing treatments for neurological disorders (Gitto et al., 2014).

Anti-inflammatory and Analgesic Activities

The exploration of these compounds extends to their anti-inflammatory and analgesic properties, where derivatives have been synthesized and evaluated for their efficacy. Certain derivatives exhibited higher activities than reference drugs in preclinical models, indicating their potential as new therapeutic agents for inflammation and pain management (Abu-Hashem & Gouda, 2011).

Inhibition of Enzymes and Receptors

Further studies have demonstrated the inhibitory effects of these compounds on various enzymes and receptors, including human carbonic anhydrase and cholinesterase enzymes. This suggests their potential for development into drugs for treating conditions like glaucoma and Alzheimer's disease due to their impressive inhibition profiles (Ozmen Ozgun et al., 2016).

properties

IUPAC Name

1-(4-methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H27N3O4/c1-16-6-8-24(9-7-16)22(28)21(27)18-14-25(19-5-3-2-4-17(18)19)15-20(26)23-10-12-29-13-11-23/h2-5,14,16H,6-13,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KOSBWJFJYKVKSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCN(CC1)C(=O)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)N4CCOCC4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H27N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Methylpiperidin-1-yl)-2-[1-(2-morpholin-4-yl-2-oxoethyl)indol-3-yl]ethane-1,2-dione

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